molecular formula C4H9NO4 B12514440 Ammonium3-carboxypropanoate CAS No. 38457-08-8

Ammonium3-carboxypropanoate

Cat. No.: B12514440
CAS No.: 38457-08-8
M. Wt: 135.12 g/mol
InChI Key: ZBALFGIGLVIXBV-UHFFFAOYSA-N
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Description

Ammonium succinate(1-) is an ionic compound with the chemical formula ( \text{NH}_4^+ \text{C}_4 \text{H}_5 \text{O}_4^- ). It is derived from succinic acid, a dicarboxylic acid, and ammonium ions. . Ammonium succinate(1-) is commonly used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium succinate(1-) can be synthesized through the reaction of succinic acid with ammonium hydroxide. The reaction typically involves dissolving succinic acid in water and then adding ammonium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ammonium succinate(1-) .

Industrial Production Methods

In industrial settings, ammonium succinate(1-) can be produced through fermentation processes. Microorganisms such as Anaerobiospirillum succiniciproducens are used to ferment glucose or other sugars, producing succinic acid. The succinic acid is then neutralized with ammonium hydroxide to form ammonium succinate(1-) .

Chemical Reactions Analysis

Types of Reactions

Ammonium succinate(1-) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fumaric acid.

    Reduction: It can be reduced to form succinic acid.

    Substitution: It can undergo substitution reactions with other ions or molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various acids and bases can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Ammonium succinate(1-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium succinate(1-) involves its role as an intermediate in the Krebs cycle. It participates in the conversion of succinate to fumarate, catalyzed by the enzyme succinate dehydrogenase. This reaction is crucial for the production of ATP, the energy currency of the cell .

Comparison with Similar Compounds

Similar Compounds

  • Sodium succinate
  • Potassium succinate
  • Calcium succinate

Comparison

Ammonium succinate(1-) is unique due to its ammonium ion, which can participate in hydrogen bonding, affecting its solubility and reactivity. Compared to sodium and potassium succinate, ammonium succinate(1-) has different solubility properties and can be used in different pH conditions. Calcium succinate, on the other hand, has lower solubility in water compared to ammonium succinate(1-), making it suitable for different applications .

Properties

CAS No.

38457-08-8

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

IUPAC Name

azanium;4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3

InChI Key

ZBALFGIGLVIXBV-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)[O-])C(=O)O.[NH4+]

Origin of Product

United States

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